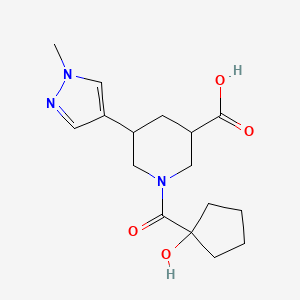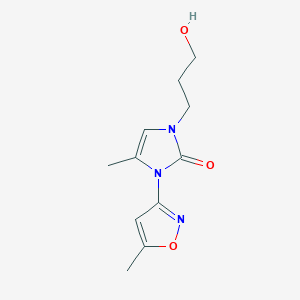![molecular formula C12H21NO3S B7438850 [1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol, also known as DTTM, is a synthetic compound that has been widely used in scientific research. It is a thiazolidine derivative that has a unique spirocyclic structure, making it a potential candidate for drug development. The compound has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol works by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. It has also been shown to have anti-cancer properties, by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have a positive effect on glucose metabolism, by improving insulin sensitivity and glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, its use in lab experiments may be limited by its potential toxicity and side effects, which may vary depending on the dose and duration of exposure.
Direcciones Futuras
There are several potential future directions for research on [1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders, particularly in improving glucose metabolism and insulin sensitivity. Another area of interest is its potential use in the treatment of cancer, particularly in inhibiting the growth and proliferation of cancer cells. Additionally, further research is needed to understand the potential side effects and toxicity of this compound, particularly in long-term exposure.
Métodos De Síntesis
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol can be synthesized through a multistep process, involving the reaction of thiazolidine with various reagents. One of the most common methods involves the reaction of thiazolidine with chloroacetic acid, followed by the reaction with sodium hydroxide, and then with acetic anhydride. The resulting compound is then treated with methanol to obtain this compound.
Aplicaciones Científicas De Investigación
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol has been extensively studied for its potential applications in the field of medicine. Its unique structure and properties make it a potential candidate for drug development, particularly in the treatment of various diseases. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.
Propiedades
IUPAC Name |
[1,1-dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c14-9-11-2-5-17(15,16)13(11)8-10-6-12(7-10)3-1-4-12/h10-11,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLQGPFLBPAQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CN3C(CCS3(=O)=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid](/img/structure/B7438769.png)
![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)
![1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol](/img/structure/B7438785.png)

![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)

![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)